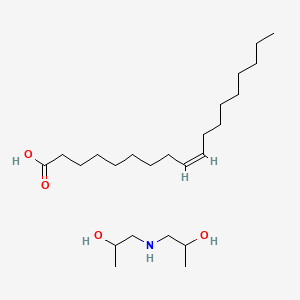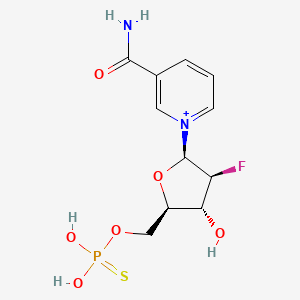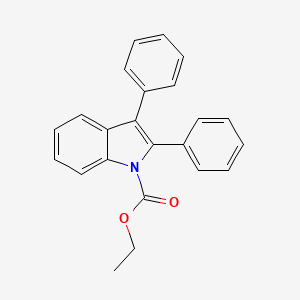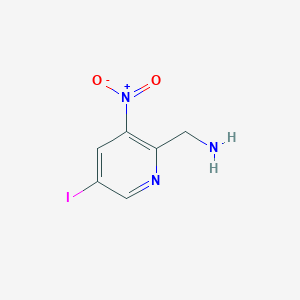
Oleic acid, diisopropanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oleic acid, diisopropanolamine salt is a compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used in various industrial applications, including as a surfactant and corrosion inhibitor. The combination of these two compounds results in a product that has unique properties and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, diisopropanolamine salt typically involves the reaction of oleic acid with diisopropanolamine under controlled conditions. The reaction can be catalyzed by using a cation-exchange resin such as KU-2-8 . The process involves heating the mixture of oleic acid and diisopropanolamine to a specific temperature, usually around 408-413 K, to facilitate the reaction. The reaction can be carried out without a catalyst, but the presence of a catalyst can improve the yield and selectivity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum conversion of the reactants to the desired product. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Oleic acid, diisopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, sodium methylate, and phosphoric acid . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include esters, amides, and other derivatives that have various industrial applications .
科学研究应用
Oleic acid, diisopropanolamine salt has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: It is used in the formulation of metalworking fluids, corrosion inhibitors, and other industrial products
作用机制
The mechanism of action of oleic acid, diisopropanolamine salt involves its interaction with molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, oleic acid has been shown to regulate the expression of genes involved in fatty acid oxidation and inflammation . The diisopropanolamine component can enhance the solubility and stability of the compound, making it more effective in its applications.
相似化合物的比较
Similar Compounds
Similar compounds to oleic acid, diisopropanolamine salt include:
- Oleic acid, ethanolamine salt
- Oleic acid, triethanolamine salt
- Oleic acid, monoethanolamine salt
Uniqueness
This compound is unique due to its specific combination of oleic acid and diisopropanolamine, which imparts distinct properties such as improved solubility, stability, and effectiveness in various applications. The presence of diisopropanolamine enhances its performance as a surfactant and corrosion inhibitor compared to other similar compounds .
属性
CAS 编号 |
85507-95-5 |
|---|---|
分子式 |
C18H34O2.C6H15NO2 C24H49NO4 |
分子量 |
415.6 g/mol |
IUPAC 名称 |
1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |
InChI 键 |
QZNJFNVUPYDXHR-KVVVOXFISA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)





![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)


